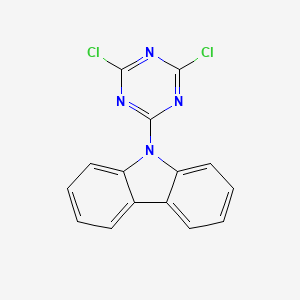

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole

Vue d'ensemble

Description

“9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole” is a chemical compound that is part of a class of compounds known as azidotriazines . These compounds are of interest as environmentally friendly primary explosives and components of high-energy materials .

Synthesis Analysis

The compound can be synthesized by azidation of 4,6-dichloro-N-(4,6-dichloro-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine with sodium azide in acetone . This process results in a high yield of the compound .Molecular Structure Analysis

According to 13 С and 15 N NMR spectral data, the obtained tetraazide did not undergo azido-tetrazole tautomerism in DMSO solutions and existed solely in the azide form . This tetraazide formed a molecular 1:1 complex with pyridine, the structure of which was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis

The compound has an exceptionally high melting point among azidotriazines (220–222°С), and a high enthalpy of formation (1641 kJ/mol) . It’s also worth noting that the compound exhibits a large solvatochromic shift which changes with solvent polarity .Applications De Recherche Scientifique

Polymer Synthesis

The compound can be used in the synthesis of 1,3,5-triazine-based polymers . These polymers are prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The polymers have been characterized using various techniques such as Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gel permeation chromatography (GPC) .

Immobilization of Silver Nanoparticles

These polymers can be used for the immobilization of silver nanoparticles (AgNPs) . The particle size of AgNPs was less than 20 nm as observed from transmission electron microscope (TEM) .

Enhancement of Thermal Stability

The incorporation of the aromatic ring on the triazine core in the prepared polymers increased their thermal stability .

Synthesis of New Materials

The 1,3,5-triazine moiety of the compound can be utilized in the modification and construction of new materials .

Synthesis of Di- and Trisubstituted 1,3,5-Triazine Derivatives

The compound can be used in the Ullmann Cu (I)-catalyzed synthesis of di- and trisubstituted 1,3,5-triazine derivatives .

Synthesis of Fluorescent Compounds

The compound can be easily functionalized at 4,6- positions and covalently linked to other molecular groups to synthesize fluorescent compounds .

Mécanisme D'action

Target of Action

The primary target of 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents .

Mode of Action

It is known that the compound’s triazine ring structure plays a significant role in its interaction with the target . The compound’s interaction with DNA gyrase may result in the inhibition of the enzyme’s activity, leading to the disruption of DNA replication and transcription .

Biochemical Pathways

The compound’s interaction with DNA gyrase affects the DNA replication and transcription pathways . By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, which is necessary for these processes. This disruption can lead to cell death, providing the compound with its antibacterial properties .

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting DNA gyrase, the compound disrupts essential cellular processes, leading to cell death .

Action Environment

The efficacy and stability of 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances can impact the compound’s stability and efficacy .

Propriétés

IUPAC Name |

9-(4,6-dichloro-1,3,5-triazin-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N4/c16-13-18-14(17)20-15(19-13)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)21/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLSATMXYQYLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731683 | |

| Record name | 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole | |

CAS RN |

24209-95-8 | |

| Record name | 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)